3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is a complex organic compound with the molecular formula C16H11ClN2O4. It is characterized by the presence of a benzofuran ring, a nitrovinyl group, and a chloroanilino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one typically involves the reaction of 3-chloroaniline with 2-nitrovinylbenzofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- 3-[2-(2-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- 3-[2-(3-bromoanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
Uniqueness
3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one is unique due to the specific positioning of the chloro group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .
Properties
IUPAC Name |
3-[(E)-2-(3-chloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c17-10-4-3-5-11(8-10)18-9-14(19(21)22)15-12-6-1-2-7-13(12)16(20)23-15/h1-9,15,18H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUGUIPAMCJCQO-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC(=CC=C3)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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